(R)-Ketorolac - 66635-93-6

(R)-Ketorolac

Catalog Number: EVT-299725
CAS Number: 66635-93-6
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Ketorolac is the R-enantiomer of the arylalkanoic acid derivative, Ketorolac. While the racemic mixture of Ketorolac is clinically used for its analgesic and anti-inflammatory properties, primarily attributed to the S-enantiomer, (R)-Ketorolac exhibits minimal COX inhibition. [] This distinction has sparked interest in exploring the unique pharmacological profile of (R)-Ketorolac for potential therapeutic applications beyond those associated with traditional NSAIDs.

Synthesis Analysis
  • Chiral Resolution of Racemic Ketorolac: This approach involves separating (R)-Ketorolac from the racemic mixture using techniques like chiral chromatography or enzymatic resolution. []
Chemical Reactions Analysis
  • Esterification: Reaction with alcohols to form esters. []
Mechanism of Action

Unlike (S)-ketorolac, (R)-ketorolac exhibits minimal COX inhibition. [] Recent studies have identified its novel mechanism of action involving the inhibition of Rho GTPases, specifically Rac1 and Cdc42. [, , , , , ] These GTPases play a critical role in regulating cell signaling pathways involved in various cellular processes, including cell motility, adhesion, and invasion, making them attractive targets for cancer therapy. [, , , ]

(R)-Ketorolac as a Rho GTPase Inhibitor:

  • Allosteric Inhibition: (R)-ketorolac binds to an allosteric site on Rac1 and Cdc42, distinct from the nucleotide-binding site. [, ]
  • Downstream Signaling Inhibition: This binding inhibits the activation of Rac1 and Cdc42, leading to the suppression of downstream signaling pathways, including p21-activated kinase (PAK). [, ]
  • Cellular Effects: Inhibition of Rac1 and Cdc42 by (R)-ketorolac has been shown to:
    • Reduce cell adhesion [, ]
    • Inhibit cell migration and invasion [, ]
    • Decrease tumor burden in vivo in ovarian cancer models. [, ]

Cancer Research:

  • Ovarian Cancer: (R)-ketorolac shows promise as a potential therapeutic agent for ovarian cancer due to its ability to inhibit Rac1 and Cdc42, key regulators of tumor cell metastasis. [, , , , , ] In vitro studies demonstrate its efficacy in inhibiting the growth, adhesion, migration, and invasion of ovarian cancer cells. [, ] Preclinical studies in mouse models have shown that (R)-ketorolac can reduce tumor burden and peritoneal dissemination. [, ]
  • Glioblastoma: (R)-ketorolac has been investigated for its potential to inhibit the motility and invasiveness of glioblastoma cells, the most common and aggressive type of brain cancer. [] Research suggests that (R)-ketorolac's ability to block Rac1 and Cdc42 contributes to its anti-infiltrative effects in glioblastoma models. []

Aortic Aneurysm and Dissection:

  • Recent studies have highlighted the potential of (R)-ketorolac in treating aortic aneurysm and dissection, life-threatening conditions characterized by weakened and enlarged sections of the aorta. [] Research indicates that (R)-ketorolac's inhibition of the TIAM1-RAC1 axis in macrophages could protect against aortic aneurysm and dissection by reducing inflammation and extracellular matrix degradation. []

Drug Repurposing:

The identification of the novel anti-cancer activity of (R)-ketorolac highlights the potential of drug repurposing, where existing drugs are investigated for new therapeutic applications. [, , ] Given that racemic ketorolac is already FDA-approved for pain management, understanding the unique properties of (R)-ketorolac could accelerate its clinical translation for cancer and other diseases.

S-Ketorolac

Compound Description: S-Ketorolac is the S-enantiomer of ketorolac, a non-steroidal anti-inflammatory drug (NSAID). It is the pharmacologically active enantiomer responsible for the analgesic and anti-inflammatory effects of the racemic mixture, primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. [, , , , , , , , , ] S-Ketorolac exhibits greater potency compared to R-ketorolac in various preclinical models of pain and inflammation. []

Relevance: S-Ketorolac is the optical isomer of (R)-Ketorolac. While (R)-Ketorolac primarily acts as a Rac1 and Cdc42 inhibitor, S-Ketorolac exerts its effects mainly through COX inhibition. [, ] This difference in activity highlights the distinct pharmacological profiles of these enantiomers.

Racemic Ketorolac

Compound Description: Racemic ketorolac, often formulated as ketorolac tromethamine, is a widely used NSAID indicated for short-term management of pain. It exists as a 1:1 mixture of its enantiomers, (R)-Ketorolac and S-Ketorolac. [, , , , , , ] Although both enantiomers contribute to its pharmacokinetic profile, their pharmacological activities differ significantly. []

Relevance: Racemic ketorolac is the parent compound of (R)-Ketorolac. While (R)-Ketorolac selectively inhibits Rac1 and Cdc42, racemic ketorolac exhibits combined effects of both enantiomers, including COX inhibition by S-Ketorolac and GTPase inhibition by (R)-Ketorolac. [, ]

Relevance: Parahydroxyketorolac is a metabolite of (R)-Ketorolac, formed through metabolic processes. While the enantioselectivity of its formation and its specific biological activities are not fully elucidated, it indicates the metabolic pathway of (R)-Ketorolac in vivo. []

R-Naproxen

Compound Description: R-Naproxen is the R-enantiomer of naproxen, another commonly used NSAID. Similar to (R)-Ketorolac, R-naproxen has been identified as an inhibitor of Rac1 and Cdc42 GTPases. [] This shared activity suggests a potential class effect of R-enantiomers of certain NSAIDs on GTPase inhibition.

Relevance: R-Naproxen shares a similar pharmacological activity with (R)-Ketorolac, both acting as inhibitors of Rac1 and Cdc42 GTPases. [] This suggests a possible structural basis for GTPase inhibition by the R-enantiomers of certain NSAIDs, including (R)-Ketorolac.

2-Methoxyestradiol

Compound Description: 2-Methoxyestradiol (2-ME) is an endogenous metabolite of estradiol, with anti-angiogenic and anti-tumor properties. [] It has shown efficacy in inhibiting the growth of ovarian cancer cells in vitro and in vivo. []

Relevance: While not structurally related, 2-Methoxyestradiol (2-ME) serves as a reference compound in a study evaluating the anti-tumor effects of (R)-Ketorolac in ovarian cancer. [] The study utilized 2-ME as a benchmark to compare the efficacy of (R)-Ketorolac in inhibiting tumor growth.

AZD1208

Compound Description: AZD1208 is an inhibitor of the kinase PI3Kβ, involved in cell signaling and growth. [] It has shown preclinical activity against various cancers, including ovarian cancer. []

Relevance: Similar to 2-ME, AZD1208 is another reference compound used in a study evaluating the therapeutic potential of (R)-Ketorolac in ovarian cancer. [] The study compared the effects of (R)-Ketorolac and AZD1208 on ovarian tumor growth and identified both compounds as potential therapeutic options.

Properties

CAS Number

66635-93-6

Product Name

(R)-Ketorolac

IUPAC Name

(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m1/s1

InChI Key

OZWKMVRBQXNZKK-LLVKDONJSA-N

SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O

Synonyms

(1R)-5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid; (+)-Ketorolac; R-(+)-Ketorolac;

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O

Isomeric SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@@H]1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.